(5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structural features, including a thiazole ring fused with a triazole ring, and substituted with methoxybenzylidene and methoxyphenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide, the thiazole ring is formed through cyclization reactions involving reagents like bromine or iodine.
Formation of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The methoxybenzylidene and methoxyphenylethenyl groups are introduced through condensation reactions with corresponding aldehydes or ketones under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the double bonds in the benzylidene and phenylethenyl groups, converting them to single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted thiazolo[3,2-b][1,2,4]triazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a therapeutic agent.
Medicine
In medicine, the compound is explored for its pharmacological properties. Preliminary studies suggest it may have anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(4-hydroxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(4-chlorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable subject for further research and application development.
Properties
Molecular Formula |
C22H19N3O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H19N3O4S/c1-27-16-8-4-14(5-9-16)7-11-20-23-22-25(24-20)21(26)19(30-22)13-15-6-10-17(28-2)18(12-15)29-3/h4-13H,1-3H3/b11-7+,19-13- |
InChI Key |
XADYSFPCDRSGJY-UZYLVVNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=N2 |
Origin of Product |
United States |
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